N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazinoindazolone core linked to a substituted phenylacetamide moiety. This compound’s synthesis likely involves multi-step reactions, including cyclization of indazole precursors and coupling with acetamide derivatives.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-11-6-7-12(8-14(11)19)21-16(25)9-23-18(26)17-13-4-2-3-5-15(13)22-24(17)10-20-23/h6-8,10H,2-5,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFVBJDDNYKJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations based on existing literature.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular configuration indicates the presence of a chloro-substituted aromatic ring and a triazino-indazole moiety, which are significant for its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance:
- Cell Line Studies : Various derivatives have been tested against different cancer cell lines. Compounds with similar structures have shown effectiveness against A549 (lung cancer), K562 (chronic myelogenous leukemia), and other tumor types. These studies often utilize assays to measure cytotoxicity and growth inhibition .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Testing : Preliminary tests suggest that certain derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 6 to 12.5 µg/mL for effective compounds .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells .
Study 1: Antitumor Efficacy
A recent study synthesized various quinazoline derivatives related to the target compound. The most potent derivative exhibited a 70% reduction in cell viability in A549 cells compared to control groups treated with standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 12 | Apoptosis induction |
| Compound B | K562 | 15 | Enzyme inhibition |
Study 2: Antimicrobial Assessment
In another investigation focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results highlighted that certain modifications in the structure enhanced antibacterial efficacy significantly.
| Derivative | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Derivative X | S. aureus | 20 | 8 |
| Derivative Y | E. coli | 18 | 10 |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds similar to N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide have shown effective cytotoxic activity against various cancer cell lines.
- In Vitro Studies : In studies conducted by the National Cancer Institute (NCI), compounds with structural similarities exhibited significant growth inhibition in a range of human tumor cell lines. For example, a related compound demonstrated a mean growth inhibition of 12.53% across tested lines at a concentration of .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells. These compounds may also inhibit specific signaling pathways crucial for tumor growth and survival.
Antimicrobial Properties
This compound and its derivatives have been evaluated for antimicrobial activities against both Gram-positive and Gram-negative bacteria.
- Efficacy Against Bacteria : Studies have reported that certain derivatives exhibit substantial antibacterial activity. The compounds were tested against various bacterial strains with results indicating effective inhibition at specific concentrations .
Antitubercular Activity
The compound has also been investigated for its potential in treating tuberculosis.
- In Vitro Evaluation : Certain derivatives showed promising results against Mycobacterium tuberculosis in vitro. The active compounds were further evaluated for their inhibitory effects on essential mycobacterial enzymes .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.
- ADME Studies : Preliminary studies using tools like SwissADME have indicated favorable absorption and distribution characteristics for some derivatives. This suggests potential for oral bioavailability and effective systemic circulation after administration .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s [1,2,4]triazinoindazolone core is distinct from the 1,2,3-triazole (6 m) or phthalazinone-triazole hybrid (12) in analogs.
Substituent Effects :
- The 3-chloro-4-methylphenyl group in the target compound introduces steric and electronic effects distinct from the 4-chlorophenyl (6 m) or 2,4-dichlorophenyl (12) groups. The methyl group may improve metabolic stability compared to purely halogenated analogs .
Linker Modifications: The acetamide linker in the target compound and 6 m contrasts with the thioether-acetamide hybrid in 12.
Physicochemical and Spectroscopic Comparisons
IR Spectroscopy :
- Mass Spectrometry: The target’s calculated molecular weight (~425.3 g/mol) is higher than 6 m (393.11 g/mol) due to the fused triazinoindazolone core and additional methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
